molecular formula C10H10Br2O2 B14011159 2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane

2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane

Cat. No.: B14011159
M. Wt: 321.99 g/mol
InChI Key: XRPPFWYWYPPLLE-UHFFFAOYSA-N
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Description

2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane is an organic compound characterized by the presence of two bromine atoms, a methyl group, and a dioxolane ring attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane typically involves the bromination of 4-methylphenol followed by the formation of the dioxolane ring. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The dioxolane ring formation can be achieved through catalytic processes that facilitate the cyclization of the intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenyl derivatives .

Scientific Research Applications

2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the dioxolane ring play crucial roles in binding to these targets and modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane is unique due to the presence of both bromine atoms and the dioxolane ring, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications.

Properties

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

2-(2,6-dibromo-4-methylphenyl)-1,3-dioxolane

InChI

InChI=1S/C10H10Br2O2/c1-6-4-7(11)9(8(12)5-6)10-13-2-3-14-10/h4-5,10H,2-3H2,1H3

InChI Key

XRPPFWYWYPPLLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C2OCCO2)Br

Origin of Product

United States

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